Building upon the research on N,N-Dimethyl-N'-[6-oxo-5,6-dihydrophenanthridin-2-yl]glycinamide and other PARP inhibitors, future research could focus on developing even more selective PARP-1 inhibitors []. Enhanced selectivity could potentially minimize off-target effects and improve the safety profile of these compounds for various therapeutic applications.
PJ34 is derived from the modified phenanthridine structure, which enhances its solubility and permeability across cell membranes. The chemical formula for PJ34 hydrochloride is C17H17ClN2O2, with a molecular weight of approximately 316.79 g/mol . It is classified under the category of small molecule inhibitors and has been shown to have a high selectivity for PARP enzymes compared to other similar compounds .
The synthesis of PJ34 typically involves multi-step organic reactions that modify the phenanthridine core to enhance its inhibitory properties against PARP. Specific technical details regarding the synthesis process may vary, but it generally includes:
The final product is usually characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
The molecular structure of PJ34 features a phenanthridine backbone with specific substitutions that enhance its biological activity. The key structural components include:
The crystal structure analysis indicates that PJ34 binds effectively to the active site of PARP enzymes, inhibiting their activity at low concentrations (IC50 around 20 nM) .
PJ34 primarily functions through competitive inhibition of PARP enzymes, which are responsible for repairing DNA damage. The mechanism involves:
Studies have shown that PJ34 exhibits significantly greater potency than other PARP inhibitors like 3-AB, demonstrating superior efficacy in cellular models .
The mechanism by which PJ34 exerts its effects involves several key processes:
These properties contribute to its effectiveness as a therapeutic agent in both in vitro and in vivo studies .
PJ34 has been explored for various applications in scientific research:
PJ34 (C₁₇H₁₇N₃O₂·HCl) represents a synthetically modified phenanthridine derivative with a molecular weight of 331.8 g/mol for its hydrochloride salt form [1] [9]. Its core structure consists of a tricyclic phenanthridine scaffold substituted with a dimethylamino propanamide side chain, conferring distinctive physicochemical properties. The compound features three hydrogen bond acceptors and two hydrogen bond donors, contributing to its interaction profile with biological targets [9]. With a topological polar surface area of 65.2 Ų and moderate lipophilicity (XLogP 2.22), PJ34 exhibits balanced membrane permeability and aqueous solubility (66 mg/mL in water), a crucial feature for experimental applications [1] [2]. The compound adheres to Lipinski's rule of five (zero violations), suggesting drug-like characteristics [9]. Its structural configuration enables specific molecular interactions with both PARP catalytic domains and off-target kinases, as evidenced by binding analyses [4].
Table 1: Physicochemical Profile of PJ34
Property | Value | Biological Significance |
---|---|---|
Molecular Formula | C₁₇H₁₇N₃O₂·HCl | Determines compound reactivity |
Molecular Weight | 331.8 g/mol | Influences biodistribution properties |
Hydrogen Bond Acceptors | 3 | Impacts target binding affinity |
Hydrogen Bond Donors | 2 | Affects solubility and binding |
Topological Polar Surface Area | 65.2 Ų | Predicts membrane permeability |
Water Solubility | 66 mg/mL | Enables in vitro experimental utility |
XLogP | 2.22 | Indicates moderate lipophilicity |
PJ34 emerged in the early 2000s as a second-generation PARP inhibitor, representing significant pharmacological advancements over first-generation analogs like 3-aminobenzamide [5]. Designed specifically to overcome the potency limitations of early inhibitors, PJ34 demonstrated remarkable enzymatic inhibition against PARP1 and PARP2 with IC₅₀ values approximating 20 nM - approximately 10,000-fold more potent than 3-aminobenzamide [1] [2]. This enhanced potency stemmed from optimized interactions with the catalytic active site (CAS) of PARP enzymes, where its carboxamide group forms stable hydrogen bonds with key residues including Glu988 [5]. Tankyrase-1 and tankyrase-2 (ARTD5 and ARTD6) represent secondary targets, inhibited with IC₅₀ values of 0.57 μM and 1.3-1.35 μM respectively, demonstrating over 25-fold selectivity for PARP1/2 [1].
PJ34's development coincided with growing recognition of PARP's therapeutic significance, particularly in DNA damage response pathways. Its water solubility (22 mg/mL) and membrane permeability facilitated both in vitro and in vivo applications, distinguishing it from earlier lipophilic inhibitors with formulation challenges [2]. While never advancing to clinical approval like third-generation inhibitors (olaparib, rucaparib), PJ34 became a fundamental research tool for probing PARP biology, establishing mechanistic principles later exploited in clinical PARP inhibitors [5].
Table 2: Generational Evolution of PARP Inhibitors
Generation | Representative Compounds | PARP1 IC₅₀ | Key Advancements |
---|---|---|---|
First | 3-aminobenzamide | ~10,000 nM | Proof-of-concept; limited potency |
Second | PJ34, NU1025 | 20 nM | 500-fold potency increase; improved solubility |
Third | Olaparib, Rucaparib | 1-10 nM | Clinical translation; PARP trapping |
Initial PJ34 research centered exclusively on its PARP inhibitory function within DNA repair mechanisms, particularly its ability to potentiate DNA-damaging agents by blocking base excision repair pathways [10]. Studies demonstrated that PJ34 (10-20 μM) synergistically enhanced melphalan efficacy in multidrug-resistant multiple myeloma RPMI8226/R cells by suppressing FA/BRCA pathway components (FANCD2, BRCA2, Rad51), thereby inhibiting DNA double-strand break repair and increasing γH2AX foci formation [10]. This established PJ34 as a chemosensitizer capable of reversing drug resistance phenotypes through targeted disruption of DNA damage response pathways.
By the 2010s, emerging evidence revealed PARP-independent mechanisms underlying PJ34's anticancer effects. At higher concentrations (20-30 μM), PJ34 selectively eradicated diverse cancer cell types (triple-negative breast, pancreatic, non-small cell lung cancer) while sparing healthy proliferating cells - an effect not observed with other PARP inhibitors [2]. This selective cytotoxicity was attributed to mitotic spindle disruption rather than DNA repair inhibition, characterized by irreversible formation of multipolar spindles and subsequent mitotic catastrophe [2] [3]. The mechanistic shift was further evidenced by maintained PJ34 efficacy in PARP1-knockout cancer models, definitively establishing PARP-independent actions [2].
Concurrently, research uncovered off-target kinase modulation, particularly Pim kinase inhibition (IC₅₀ = 3.7 μM for Pim1; 16 μM for Pim2), complicating the interpretation of earlier phenotypic studies [4]. These findings prompted critical reevaluation of PJ34's applications, expanding its utility beyond PARP biology into cancer-selective cell death mechanisms. Recent investigations further revealed mitochondrial interactions, where PJ34 initially stabilizes mitochondrial membrane potential and promotes fusion, followed by delayed potentiation of cisplatin-induced apoptosis in melanoma models [7]. This multifaceted pharmacology transformed PJ34 from a PARP-selective probe to a versatile tool for investigating cancer-selective vulnerabilities beyond DNA repair pathways.
Table 3: Evolution of PJ34 Research Focus
Research Era | Primary Focus | Key Findings | Therapeutic Implications |
---|---|---|---|
2000-2010 | PARP inhibition | Chemosensitization; FA/BRCA pathway suppression | Reversal of chemotherapy resistance |
2010-2020 | PARP-independent actions | Mitotic spindle disruption; selective cancer toxicity | Targeted monotherapy approaches |
2020-Present | Systems-level pharmacology | Mitochondrial effects; kinase off-targets | Combination therapy optimization |
While PJ34's anticancer applications remain predominant, emerging research suggests potential in inflammatory and neurological conditions. PJ34 suppressed development of experimental autoimmune encephalomyelitis (EAE) in PLSJL mice by reducing CNS inflammation and maintaining neurovascular integrity, possibly through inhibition of TNF-α and ICAM-1 expression in spinal cord tissues [1]. Its anti-inflammatory properties were further evidenced in systemic endotoxemia models, where pretreatment significantly reduced plasma levels of TNF-α, IL-1β and nitric oxide breakdown products [1]. Current drug discovery pipelines are exploring optimized derivatives targeting microglia-astrocyte interactions, potentially relevant for progressive multiple sclerosis [8]. Additionally, PJ34 demonstrated neuroprotective potential by not impairing retinoic acid-induced differentiation in neuroblastoma cells or neuronal excitability in hippocampal neurons at concentrations cytotoxic to cancer cells [2], suggesting a therapeutic window for neurological applications. These diverse research avenues position PJ34 as a multifaceted pharmacological probe with applications extending far beyond its original design as a PARP inhibitor.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7